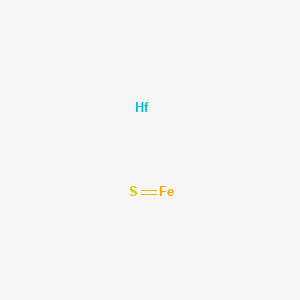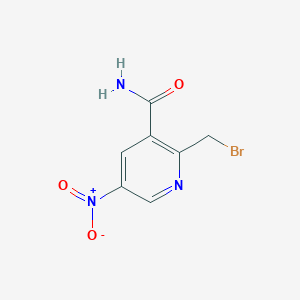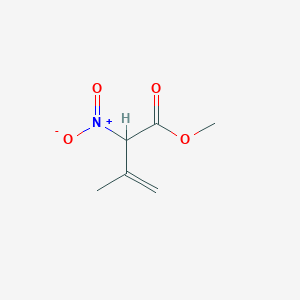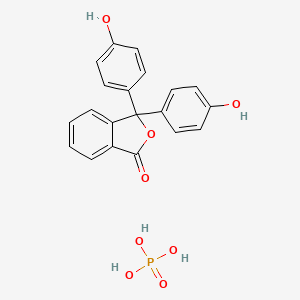
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is an organic compound with a complex structure It is a derivative of cyclohexane, where the hydrogen atoms are substituted with a 1,1-dimethylethyl group and a methoxymethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The methoxymethylene group is introduced through a subsequent reaction with methoxymethyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The final product is purified through distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methoxymethylene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form hydrogen bonds with active sites, while the 1,1-dimethylethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-3-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-2-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is unique due to the presence of both the 1,1-dimethylethyl and methoxymethylene groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58432-32-9 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-tert-butyl-4-(methoxymethylidene)cyclohexane |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
DZKAJJZGSCBXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=COC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)






![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
